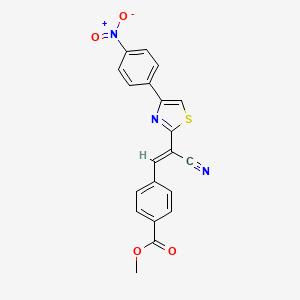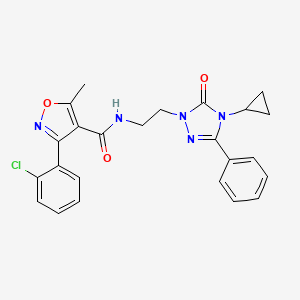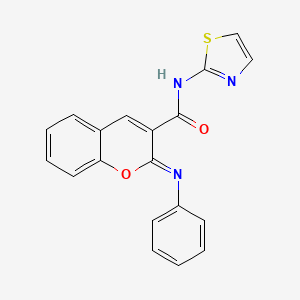
2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, also known as MTEB, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MTEB belongs to the class of compounds known as benzamides, which have been studied for their anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study conducted on mice, this compound was found to reduce inflammation and oxidative stress in the liver. Additionally, this compound was found to increase the activity of certain enzymes that are involved in detoxification and antioxidant defense.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. One potential direction is to further investigate its anti-cancer and anti-inflammatory properties in preclinical and clinical studies. Additionally, the toxicity of this compound needs to be further studied in order to determine its safety for human use. Another potential direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and metabolic disorders.
In conclusion, this compound is a small molecule compound that has potential therapeutic applications in cancer and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves a multi-step process that includes the reaction of 2-(pyrazin-2-yl)-1H-imidazole with ethyl bromoacetate, followed by the reaction of the resulting compound with 2-mercaptoaniline. The final step involves the reaction of the intermediate with 4-aminobenzamide to yield this compound. The synthesis of this compound has been described in detail in a peer-reviewed journal.
Applications De Recherche Scientifique
2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been studied for its potential therapeutic applications in cancer and inflammation. In a recent study, this compound was found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound was found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-24-15-5-3-2-4-13(15)17(23)21-9-11-22-10-8-20-16(22)14-12-18-6-7-19-14/h2-8,10,12H,9,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFMINKEHAFXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2618851.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2618853.png)


![ethyl 5-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)

![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)
![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)

![1-(3-((7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2618863.png)

![2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2618866.png)
![2-[(1-Methylpyrazol-4-yl)-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2618870.png)
